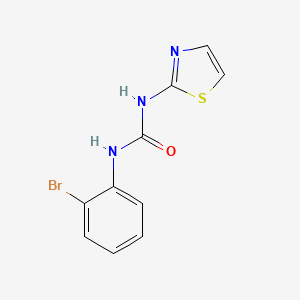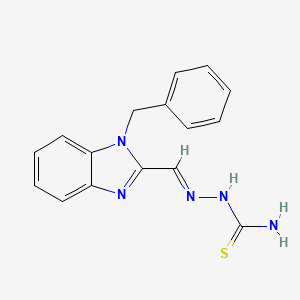
1-benzyl-1H-benzimidazole-2-carbaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-1H-benzimidazole-2-carbaldehyde thiosemicarbazone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a thiosemicarbazone derivative of benzimidazole that possesses a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-1H-benzimidazole-2-carbaldehyde thiosemicarbazone is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
1-benzyl-1H-benzimidazole-2-carbaldehyde thiosemicarbazone exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It also exhibits antibacterial and antifungal activity against various pathogenic microorganisms. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-benzyl-1H-benzimidazole-2-carbaldehyde thiosemicarbazone is its broad spectrum of biological activities. It exhibits potent antitumor, antiviral, and antimicrobial properties, which make it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-benzyl-1H-benzimidazole-2-carbaldehyde thiosemicarbazone. One of the areas that require further investigation is its potential as a therapeutic agent for the treatment of viral infections. It has been shown to exhibit potent antiviral activity against hepatitis C virus and dengue virus, and further studies are needed to explore its potential as a broad-spectrum antiviral agent. Another area that requires further investigation is its potential as a radiosensitizer for the treatment of cancer. It has been shown to enhance the efficacy of radiation therapy in cancer cells, and further studies are needed to explore its potential as a radiosensitizer in vivo.
Conclusion
1-benzyl-1H-benzimidazole-2-carbaldehyde thiosemicarbazone is a promising compound with a wide range of biological activities. It exhibits potent antitumor, antiviral, and antimicrobial properties, which make it a promising candidate for the development of new therapeutics. Further studies are needed to explore its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-benzyl-1H-benzimidazole-2-carbaldehyde thiosemicarbazone involves the reaction of benzaldehyde, o-phenylenediamine, and thiosemicarbazide in the presence of an acid catalyst. The resulting compound is then treated with benzyl chloride to obtain the final product. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
1-benzyl-1H-benzimidazole-2-carbaldehyde thiosemicarbazone has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has been shown to be effective against various cancer cell lines, including breast, lung, and prostate cancer cells. It also exhibits potent antiviral activity against hepatitis C virus and dengue virus.
Propriétés
IUPAC Name |
[(E)-(1-benzylbenzimidazol-2-yl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c17-16(22)20-18-10-15-19-13-8-4-5-9-14(13)21(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H3,17,20,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUXTNZSMKXJTQ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

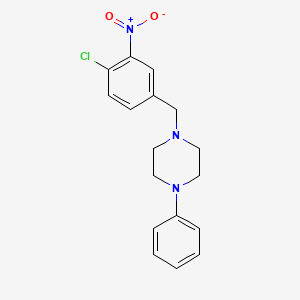
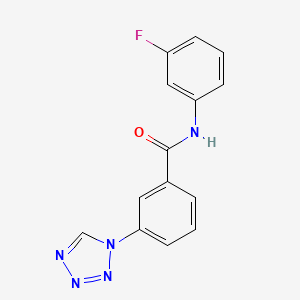
![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
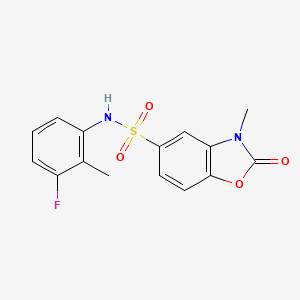
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)
